8-Bromoimidazo[1,2-a]pyridin-3-amine
Overview
Description
8-Bromoimidazo[1,2-a]pyridin-3-amine is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Chemistry
8-Bromoimidazo[1,2-a]pyridin-3-amine is a compound of interest in synthetic and medicinal chemistry. Schmid et al. (2006) report a convenient synthesis method for related 3-aminomethyl-5-imino-8-nitro-2,3-dihydro-imidazo[1,2-a]pyridines. These compounds, due to their three-dimensional molecular scaffold, are potentially useful in medicinal chemistry for creating small molecules that optimally fit the three-dimensional binding sites of biological targets. This synthesis is suitable for preparing combinatorial libraries, offering diverse structural possibilities (Schmid, Schühle, & Austel, 2006).
Pharmacology
Dinsmore et al. (2000) synthesized 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system via intramolecular cyclization. These compounds, as farnesyltransferase inhibitor analogues, showed improved in vivo metabolic stability, highlighting their pharmacological significance (Dinsmore, Zartman, Baginsky, O’Neill, Koblan, Chen, McLoughlin, Olah, & Huff, 2000).
Chemical Synthesis
Liu et al. (2019) describe the synthesis of 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under varying conditions. This method demonstrates the versatility of 3-bromoimidazopyridines, which can be transformed into other chemical structures (Liu, Lu, Zhou, Xu, Ma, Huang, Xu, & Xu, 2019).
Molecular Synthesis
Shaabani et al. (2006) explored the synthesis of 3-aminoimidazo[1,2-a]pyridines using ionic liquids, demonstrating a method with good yields and simple reaction workup. The ionic liquid used can be separated from the product and reused, showcasing an efficient and environmentally friendly approach (Shaabani, Soleimani, & Maleki, 2006).
Mechanism of Action
Target of Action
Similar compounds such as imidazo[1,2-a]pyridines have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s synthesized from α-bromoketones and 2-aminopyridine under certain reaction conditions . The compound’s interaction with its targets could lead to changes at the molecular level, potentially influencing the function of the target proteins .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects that can alter cellular functions .
Result of Action
The compound’s interaction with its targets could lead to changes at the molecular and cellular levels, potentially influencing various biological processes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of the compound .
Biochemical Analysis
Biochemical Properties
8-Bromoimidazo[1,2-a]pyridin-3-amine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including kinases and phosphatases, influencing their catalytic functions. The compound’s bromine atom enhances its binding affinity to enzyme active sites, leading to either inhibition or activation of enzymatic reactions. Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, stabilizing or destabilizing protein structures and affecting their functions .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. This modulation can lead to alterations in gene expression, impacting cellular metabolism and function. For instance, this compound has been shown to affect the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival . Furthermore, the compound can induce changes in cellular metabolism by altering the activity of metabolic enzymes, leading to shifts in metabolite levels and metabolic fluxes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound binds to enzyme active sites through its bromine atom, forming strong interactions that can inhibit or activate enzyme functions. Additionally, this compound can interact with DNA and RNA, influencing gene expression by modulating transcription and translation processes. These interactions can lead to changes in protein synthesis and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular functions, including alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activities and cellular functions without causing significant toxicity. At high doses, this compound can induce toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular functions becomes more pronounced at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound can influence the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic fluxes. For example, this compound can modulate the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds and drugs .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. For instance, this compound can accumulate in the nucleus, where it interacts with DNA and RNA to modulate gene expression .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
8-bromoimidazo[1,2-a]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-2-1-3-11-6(9)4-10-7(5)11/h1-4H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGKAGHCDICCMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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